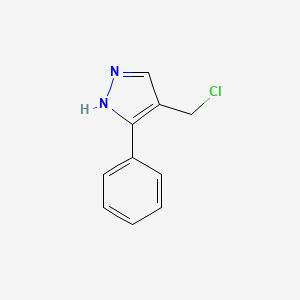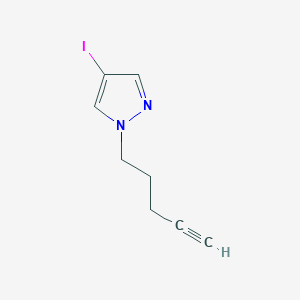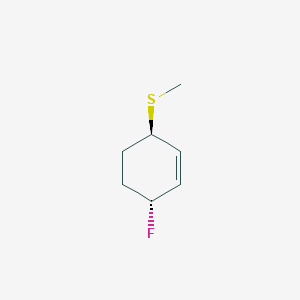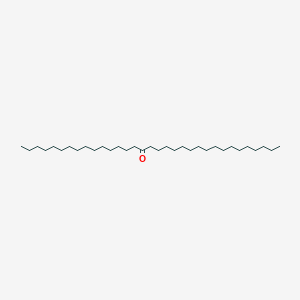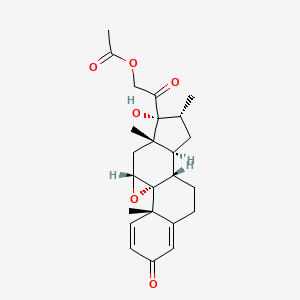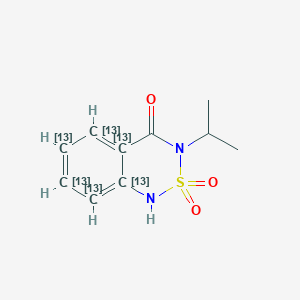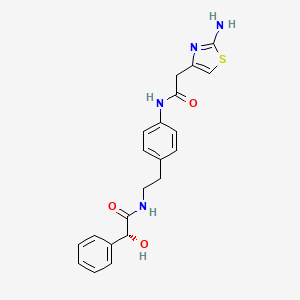
2-OxoMirabegron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-OxoMirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder (OAB) This compound is structurally related to Mirabegron and shares some of its pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-OxoMirabegron typically involves multiple steps starting from readily available precursors. One common route involves the use of ®-styrene epoxide as a chiral precursor. The synthesis includes steps such as epoxide ring opening, reductive amination, and amidation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to a larger scale. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The process also involves rigorous purification steps to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-OxoMirabegron undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion of oxo groups to hydroxyl groups under specific conditions.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-OxoMirabegron has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-3 adrenergic receptor agonists.
Biology: Investigated for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions related to overactive bladder and other urinary disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
2-OxoMirabegron exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets include beta-3 adrenergic receptors, and the pathways involved are primarily related to smooth muscle relaxation and bladder function regulation.
Vergleich Mit ähnlichen Verbindungen
Mirabegron: The parent compound, used for treating overactive bladder.
Vibegron: Another beta-3 adrenergic receptor agonist with similar therapeutic applications.
Solifenacin: An antimuscarinic agent used for overactive bladder, but with a different mechanism of action
Uniqueness: 2-OxoMirabegron is unique due to the introduction of the oxo group, which may enhance its selectivity and efficacy as a beta-3 adrenergic receptor agonist. This structural modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its parent compound and other similar agents.
Eigenschaften
Molekularformel |
C21H22N4O3S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(2R)-N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H22N4O3S/c22-21-25-17(13-29-21)12-18(26)24-16-8-6-14(7-9-16)10-11-23-20(28)19(27)15-4-2-1-3-5-15/h1-9,13,19,27H,10-12H2,(H2,22,25)(H,23,28)(H,24,26)/t19-/m1/s1 |
InChI-Schlüssel |
JJFKDDZCFZVISI-LJQANCHMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




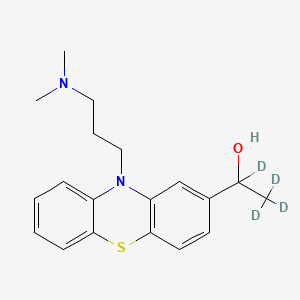
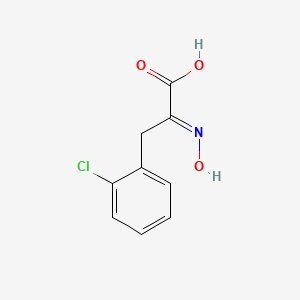
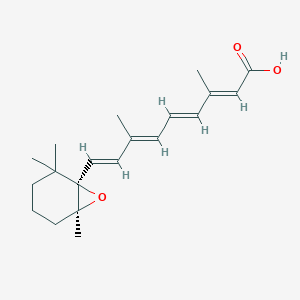
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
